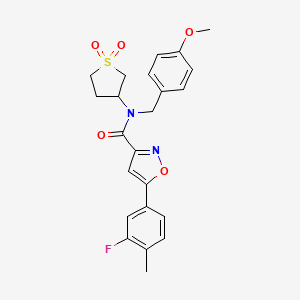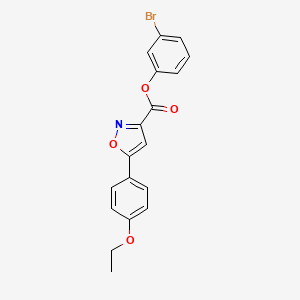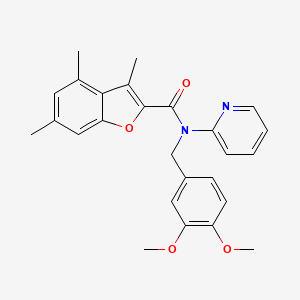![molecular formula C14H28N2O B11344539 N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methylbutanamide](/img/structure/B11344539.png)
N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methylbutanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl ring substituted with a dimethylamino group and a methylbutanamide moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methylbutanamide typically involves the reaction of 1-(dimethylamino)cyclohexane with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-3-phenylbutanamide
Uniqueness
N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methylbutanamide is unique due to its specific substitution pattern and the presence of both a cyclohexyl ring and a methylbutanamide moiety. This combination of structural features imparts distinct chemical and pharmacological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C14H28N2O |
|---|---|
Molecular Weight |
240.38 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H28N2O/c1-12(2)10-13(17)15-11-14(16(3)4)8-6-5-7-9-14/h12H,5-11H2,1-4H3,(H,15,17) |
InChI Key |
AJQJOZHUIZAWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCC1(CCCCC1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11344461.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11344468.png)

![2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide](/img/structure/B11344475.png)
![2-[(2,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B11344485.png)
![[1-(Benzylsulfonyl)piperidin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11344496.png)


![3-(4-chlorophenyl)-2,6-dihydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidin-4(3H)-one](/img/structure/B11344514.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11344515.png)
![N-(2,6-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344519.png)
![5-[1-acetyl-5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11344537.png)

![N-[(5-bromofuran-2-yl)methyl]-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11344551.png)
